molecular formula C21H22N2O2 B2875133 4-(4-((Benzyloxy)methyl)piperidine-1-carbonyl)benzonitrile CAS No. 1226440-18-1

4-(4-((Benzyloxy)methyl)piperidine-1-carbonyl)benzonitrile

Cat. No.: B2875133
CAS No.: 1226440-18-1
M. Wt: 334.419
InChI Key: HEHPHNHQCFQZRQ-UHFFFAOYSA-N
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Description

4-(4-((Benzyloxy)methyl)piperidine-1-carbonyl)benzonitrile is a useful research compound. Its molecular formula is C21H22N2O2 and its molecular weight is 334.419. The purity is usually 95%.
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Scientific Research Applications

RuO4-Mediated Oxidation of N-Benzylated Tertiary Amines

  • Study by Petride et al. (2004) focuses on the RuO4-mediated oxidation of N-benzylmorpholine, -piperidine, and -pyrrolidine, providing insights into the oxidation processes involving similar structures to 4-(4-((Benzyloxy)methyl)piperidine-1-carbonyl)benzonitrile (Petride, H., Draghici, C., Florea, C., & Petride, A., 2004).

Stereochemistry of Ionic Thiol Addition to Acetylenic Ketones

  • Research by Omar et al. (1974) discusses the stereochemistry of ionic thiol addition in benzoyl- and p-chlorobenzoyl-phenylacetylenes, an aspect relevant to understanding the behavior of similar complex structures (Omar, M. T., & Basyouni, M. N., 1974).

1,3-Dipolar Cycloaddition Reactions of Nitrilium Betaines

A Novel and Efficient One‐Pot Synthesis of 2‐Aminopyrimidinones

  • Bararjanian et al. (2010) describe a three-component reaction involving benzaldehyde derivatives, methyl cyanoacetate, and guanidinium carbonate, which is relevant for the synthesis of compounds similar to this compound (Bararjanian, M., Balalaie, S., Rominger, F., & Barouti, S., 2010).

Crystal Structures of 2,9-Dithia-13-azadispiro[4.1.47.35]tetradecan-6-ones

Properties

IUPAC Name

4-[4-(phenylmethoxymethyl)piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2/c22-14-17-6-8-20(9-7-17)21(24)23-12-10-19(11-13-23)16-25-15-18-4-2-1-3-5-18/h1-9,19H,10-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHPHNHQCFQZRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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